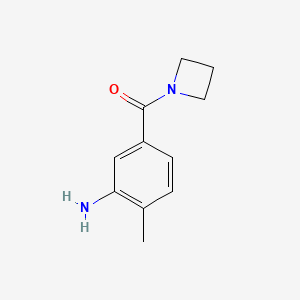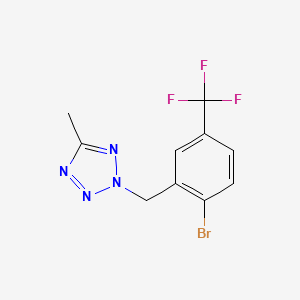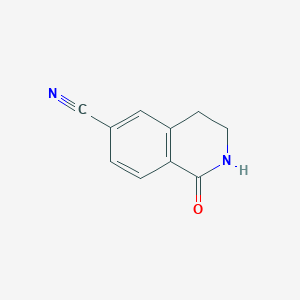
3-Chloropropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-chloropropyl ester, also known as 3-chloropropyl acrylate, is an organic compound with the molecular formula C6H9ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of acrylic acid and contains both an ester functional group and a chlorine atom, which makes it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-chloropropyl ester can be synthesized through the esterification of acrylic acid with 3-chloropropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 3-chloropropyl ester involves the continuous esterification of acrylic acid with 3-chloropropanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester product from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-chloropropyl ester undergoes various chemical reactions, including:
Addition Reactions: The double bond in the acrylic ester can participate in addition reactions with nucleophiles, such as water, alcohols, and amines.
Substitution Reactions: The chlorine atom in the ester can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different ester derivatives.
Polymerization: The compound can undergo radical-initiated polymerization to form polyacrylate polymers, which are used in various applications, including adhesives and coatings.
Common Reagents and Conditions
Addition Reactions: Typically involve the use of nucleophiles like water or alcohols under acidic or basic conditions.
Substitution Reactions: Often carried out using strong nucleophiles, such as sodium hydroxide or potassium tert-butoxide, under reflux conditions.
Polymerization: Initiated by radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions.
Major Products Formed
Addition Reactions: Formation of hydroxy esters or alkoxy esters.
Substitution Reactions: Formation of different ester derivatives, depending on the nucleophile used.
Polymerization: Formation of polyacrylate polymers with varying molecular weights and properties.
Scientific Research Applications
2-Propenoic acid, 3-chloropropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylate polymers, which are employed in the production of adhesives, coatings, and sealants.
Biology: Utilized in the modification of biomolecules, such as proteins and nucleic acids, to introduce reactive functional groups for further conjugation or labeling.
Medicine: Investigated for its potential use in drug delivery systems, where the ester can be used to modify the release properties of active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals, such as surfactants and plasticizers, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-chloropropyl ester involves its reactivity towards nucleophiles and radicals. The ester functional group can undergo nucleophilic attack, leading to the formation of various derivatives. The chlorine atom can also participate in substitution reactions, making the compound highly versatile in chemical synthesis. Additionally, the double bond in the acrylic ester can undergo radical-initiated polymerization, leading to the formation of polyacrylate polymers.
Comparison with Similar Compounds
2-Propenoic acid, 3-chloropropyl ester can be compared with other similar compounds, such as:
Methyl 3-chloropropionate: Similar in structure but lacks the double bond present in the acrylic ester, making it less reactive in polymerization reactions.
3-Chloro-2-hydroxypropyl methacrylate: Contains a hydroxyl group in addition to the ester and chlorine functional groups, making it more hydrophilic and reactive towards nucleophiles.
Ethyl 3-chloropropionate: Similar to methyl 3-chloropropionate but with an ethyl group instead of a methyl group, leading to slightly different physical properties.
The uniqueness of 2-Propenoic acid, 3-chloropropyl ester lies in its combination of an ester functional group, a chlorine atom, and a double bond, which makes it highly versatile and reactive in various chemical reactions and industrial applications.
Properties
IUPAC Name |
3-chloropropyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCPPCKBBRBYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577420 |
Source


|
| Record name | 3-Chloropropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5888-79-9 |
Source


|
| Record name | 3-Chloropropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
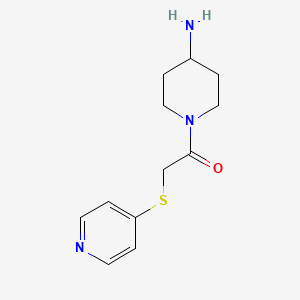
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
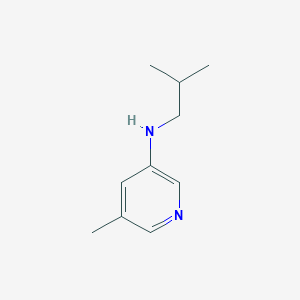
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



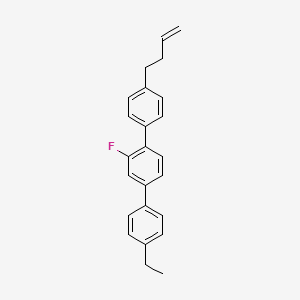
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
